6-Chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine
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Description
6-Chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine is a useful research compound. Its molecular formula is C21H17ClF3NO2 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
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Biological Activity
6-Chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine, commonly referred to as SC-210230, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound belongs to the benzoxazine class and is characterized by its unique chemical structure, which includes a trifluoromethyl group and a cyclopropylethynyl moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C21H17ClF3N O2
- Molecular Weight : 407.81 g/mol
- CAS Number : 209414-26-6
- Structure : The compound features a benzoxazine core with various substituents that enhance its biological activity.
Biological Activities
The biological activity of SC-210230 has been investigated in several studies, focusing on its potential as an antimicrobial agent, enzyme inhibitor, and anticancer compound.
Antimicrobial Activity
Research has indicated that compounds similar to SC-210230 exhibit significant antimicrobial properties. For instance, studies on related benzoxazine derivatives have shown effectiveness against various bacterial strains. The mechanism of action often involves the inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies reveal that SC-210230 may act as an inhibitor for several key enzymes:
- Acetylcholinesterase (AChE) : Compounds in the same class have demonstrated strong inhibitory effects on AChE, which is vital for treating neurodegenerative diseases such as Alzheimer's.
- Urease : The compound has shown potential as a urease inhibitor, which could be beneficial in treating infections caused by urease-producing bacteria like Helicobacter pylori.
The IC50 values for enzyme inhibition have been reported in various studies, indicating the potency of these compounds. For example, some derivatives have shown IC50 values as low as 1.13 µM against urease, suggesting strong inhibitory activity compared to standard drugs.
Anticancer Potential
Preliminary studies suggest that SC-210230 may possess anticancer properties. It has been associated with the induction of apoptosis in cancer cell lines through mechanisms that involve the modulation of signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
Several case studies have explored the biological activities of SC-210230 and related compounds:
- Antibacterial Screening : A study evaluated the antibacterial efficacy of various benzoxazine derivatives against Salmonella typhi and Bacillus subtilis, revealing moderate to strong activity. This suggests that SC-210230 could be effective against similar pathogens.
- Enzyme Binding Studies : Fluorescence quenching experiments have been conducted to assess the binding interactions between SC-210230 and bovine serum albumin (BSA). These studies help elucidate the pharmacokinetic properties of the compound in biological systems.
- In Vivo Studies : While in vitro results are promising, further research is necessary to validate these findings in vivo. Animal models will be crucial for understanding the therapeutic potential and safety profile of SC-210230.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO2/c1-27-16-7-4-14(5-8-16)19-26-18-9-6-15(22)12-17(18)20(28-19,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,19,26H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEUZELNJWOZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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